molecular formula C4H4IN3 B3030670 4-Iodopyrimidin-5-amine CAS No. 942067-98-3

4-Iodopyrimidin-5-amine

Cat. No.: B3030670
CAS No.: 942067-98-3
M. Wt: 221.00
InChI Key: XIUJCJNURUXNKT-UHFFFAOYSA-N
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Description

4-Iodopyrimidin-5-amine is a chemical compound with the molecular formula C4H4IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the fourth position and an amine group at the fifth position of the pyrimidine ring makes this compound unique. It is primarily used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyrimidin-5-amine typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 5-aminopyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form 4-aminopyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

  • Substituted pyrimidines with various functional groups.
  • Oxidized derivatives such as nitro-pyrimidines.
  • Reduced derivatives like 4-aminopyrimidine.

Scientific Research Applications

4-Iodopyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodopyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

    5-Iodopyrimidin-4-amine: Similar structure but with the iodine and amine groups at different positions.

    4-Bromopyrimidin-5-amine: Similar structure with bromine instead of iodine.

    4-Chloropyrimidin-5-amine: Similar structure with chlorine instead of iodine.

Uniqueness: 4-Iodopyrimidin-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain substitution reactions, providing access to a broader range of derivatives.

Properties

IUPAC Name

4-iodopyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJCJNURUXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855933
Record name 4-Iodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942067-98-3
Record name 4-Iodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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